N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-(2-methylphenoxy)acetic acid hydrazide and 2,4-dimethoxy-5-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and methoxy groups can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C18H19N3O6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O6/c1-12-6-4-5-7-15(12)27-11-18(22)20-19-10-13-8-14(21(23)24)17(26-3)9-16(13)25-2/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
YEBPEDSLWIPPDK-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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